cis-3,5-Diacetoxy-1-cyclopentene

Enzymatic Desymmetrization Biocatalysis Chiral Synthon Synthesis

cis-3,5-Diacetoxy-1-cyclopentene (CAS 54664-61-8) is a meso-configured cyclopentene diacetate with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol. It exists as a clear light yellow liquid with a density of 1.127 g/mL at 20°C.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 54664-61-8
Cat. No. B1631268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3,5-Diacetoxy-1-cyclopentene
CAS54664-61-8
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C=C1)OC(=O)C
InChIInChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+
InChIKeyUKPIBFMHHUEUQR-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3,5-Diacetoxy-1-cyclopentene (CAS 54664-61-8): Procurement-Grade Meso-Diacetate for Enzymatic Desymmetrization


cis-3,5-Diacetoxy-1-cyclopentene (CAS 54664-61-8) is a meso-configured cyclopentene diacetate with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . It exists as a clear light yellow liquid with a density of 1.127 g/mL at 20°C . This compound is distinguished by its rigid cyclopentene core bearing two acetoxy groups in a cis-1,3-relationship, a structure that confers prochiral symmetry and makes it an essential substrate for enantioselective enzymatic desymmetrization reactions, particularly with lipases and esterases .

cis-3,5-Diacetoxy-1-cyclopentene: Why Substitution with the trans-Isomer or Free Diol Compromises Synthetic Utility


Generic substitution with the trans-isomer, the free cis-diol, or mixtures thereof is not functionally equivalent. Enzymatic desymmetrization of cis-3,5-diacetoxy-1-cyclopentene using Novozym-435® yields the chiral monoacetate in 95% isolated yield with >99% enantiomeric excess (e.e.) . In contrast, a 1:1 cis/trans mixture subjected to baker's yeast hydrolysis produces a complex mixture of products, including trans-monoacetate, trans-diacetate, and S-predominant diol, with stereochemical outcomes dependent on differential enzymatic hydrolysis rates . Furthermore, the cis-diacetate is preferred over the free cis-diol (cis-3,5-dihydroxy-1-cyclopentene) because the acetoxy groups serve as both protecting groups and as the site of enzymatic recognition, enabling a chemoenzymatic sequence that avoids diol isolation and achieves >99% purity with a 30% overall isolated yield from cyclopentadiene .

cis-3,5-Diacetoxy-1-cyclopentene: Quantified Performance Advantages vs. Comparators in Enzymatic Desymmetrization


Novozym-435® Desymmetrization: 95% Yield and >99% e.e. vs. Lower Selectivity of Pig Liver Esterase

Desymmetrization of cis-3,5-diacetoxy-1-cyclopentene using Novozym-435® in methyl tert-butyl ether (MTBE) at 5°C provides the chiral monoacetate (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate in 95% isolated yield with >99% e.e. . In contrast, the use of pig liver esterase (PLE) for the same transformation was reported to achieve only 80.3% e.e. . This 18.7% absolute difference in enantiomeric excess is critical for downstream stereoselective syntheses where optical purity is non-negotiable.

Enzymatic Desymmetrization Biocatalysis Chiral Synthon Synthesis

CLEA-CAL-B vs. Free Enzyme: 95% Yield in Organic Solvent vs. 70% in Aqueous Buffer

When using cross-linked enzyme aggregates (CLEAs) of lipase B from Candida antarctica (CAL-B) immobilized on a polymer support, desymmetrization of cis-3,5-diacetoxy-1-cyclopentene in methyl tert-butyl ether (MTBE) produced the chiral monoacetate in 95% yield with >99% e.e. . Performing the same reaction in aqueous buffer using the same immobilized enzyme resulted in only 70% yield . The 25% absolute yield increase in MTBE is directly attributable to the superior performance of the CLEA formulation in organic media, which also enables enzyme recycling up to 5 times without loss of activity .

Enzyme Immobilization Biocatalyst Recycling Process Intensification

Novozym-435® Catalyst Reusability: >10 Cycles Without Yield or Selectivity Loss vs. Single-Use Free Enzymes

In the Novozym-435® catalyzed desymmetrization of cis-3,5-diacetoxy-1-cyclopentene, the immobilized enzyme was recovered and reused for more than 10 consecutive reaction cycles without any measurable loss in yield (95%) or enantioselectivity (>99% e.e.) . This contrasts sharply with free (non-immobilized) enzyme systems, which are typically consumed during workup and cannot be recycled. For procurement purposes, this translates to a biocatalyst turnover number (TON) that is at least 10-fold higher when using Novozym-435® with this specific substrate, a direct economic driver for large-scale synthesis of carba-nucleosides and prostaglandin intermediates .

Biocatalyst Reusability Green Chemistry Cost-Effective Synthesis

Acetylation Yield of cis-3,5-Dihydroxy-1-cyclopentene to the Diacetate: 30% Overall Yield from Cyclopentadiene

The chemoenzymatic route to cis-3,5-diacetoxy-1-cyclopentene begins with photooxidation of cyclopentadiene in methanol using white LED light and rose bengal as a photosensitizer, followed by acetylation of the intermediate cis-3,5-dihydroxy-1-cyclopentene without isolation. This provides the target diacetate in >99% purity with an overall isolated yield of 30% from cyclopentadiene . While a 30% overall yield may appear moderate, the avoidance of chromatographic purification and the direct use of the diacetate in the subsequent enzymatic step without further manipulation are critical for process efficiency. Alternative routes using isolated and purified diol typically suffer from lower overall yields due to additional purification steps and diol instability .

Process Chemistry Prostaglandin Synthesis Chemoenzymatic Route

cis-3,5-Diacetoxy-1-cyclopentene: Procurement-Validated Application Scenarios Based on Quantified Performance


Industrial Production of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl Acetate via Novozym-435® Desymmetrization

Procurement of cis-3,5-diacetoxy-1-cyclopentene is justified when the downstream process requires the industrial-scale production of the chiral monoacetate building block (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. The validated protocol using Novozym-435® in MTBE achieves 95% isolated yield with >99% e.e., and the enzyme can be reused over 10 cycles without performance loss, directly reducing biocatalyst costs by >90% . This route is chromatography-free and has been successfully implemented to advance Pfizer clinical programs, confirming its industrial relevance .

Enantioselective Synthesis of Carba-Nucleoside Analogs for Antiviral Drug Discovery

The meso-structure of cis-3,5-diacetoxy-1-cyclopentene makes it an ideal prochiral substrate for the synthesis of enantiopure cyclopentenyl synthons required for carba-nucleoside analogs. Patents from Gilead Sciences describe the use of this diacetate in the preparation of 1'-substituted carba-nucleoside analogs with activity against Flaviviridae viruses . The ability to achieve >99% e.e. in the key desymmetrization step ensures that the resulting nucleoside analogs are single enantiomers, which is essential for meeting regulatory requirements for antiviral drug candidates.

Biocatalyst Screening and Metagenomic Esterase Evaluation

cis-3,5-Diacetoxy-1-cyclopentene serves as a benchmark substrate for evaluating the enantioselectivity and activity of novel hydrolases. For example, it has been employed to assess the performance of metagenome-derived esterases EstA3 and EstCE1, where it outperformed pig liver esterase (which gave only 80.3% e.e.) by achieving >99% e.e. . This established baseline performance makes it a valuable tool for academic and industrial groups engaged in biocatalyst discovery and optimization.

Prostaglandin and Alkaloid Total Synthesis: Introducing Chirality via Enzymatic Desymmetrization

The total synthesis of complex natural products such as (+)-nordasycarpidone and (+)-uleine relies on the enzymatic desymmetrization of commercially available meso cis-3,5-diacetoxy-1-cyclopentene to set the first stereocenter . The high enantioselectivity (>99% e.e.) and yield (95%) achieved with Novozym-435® ensure that the chiral cyclopentenoid core is produced in sufficient quantity and optical purity to support multi-step synthetic campaigns toward prostaglandins and Strychnos alkaloids.

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